molecular formula C7H12N2O B11921560 Aziridin-1-yl(pyrrolidin-1-yl)methanone

Aziridin-1-yl(pyrrolidin-1-yl)methanone

Katalognummer: B11921560
Molekulargewicht: 140.18 g/mol
InChI-Schlüssel: VEUGCWFDXXTORP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Aziridin-1-yl(pyrrolidin-1-yl)methanone is a compound that features both aziridine and pyrrolidine rings. Aziridine is a three-membered nitrogen-containing ring, while pyrrolidine is a five-membered nitrogen-containing ring. These structures are significant in medicinal chemistry due to their unique reactivity and biological activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of aziridin-1-yl(pyrrolidin-1-yl)methanone typically involves the reaction of aziridine with pyrrolidine derivatives. One common method involves the reaction of aziridine with pyrrolidine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Analyse Chemischer Reaktionen

Types of Reactions

Aziridin-1-yl(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the aziridine or pyrrolidine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aziridin-1-yl(pyrrolidin-1-yl)methanol, while reduction could produce aziridin-1-yl(pyrrolidin-1-yl)methane.

Wissenschaftliche Forschungsanwendungen

Aziridin-1-yl(pyrrolidin-1-yl)methanone has several scientific research applications:

Wirkmechanismus

The mechanism of action of aziridin-1-yl(pyrrolidin-1-yl)methanone involves its interaction with biological molecules. The aziridine ring is highly reactive and can form covalent bonds with nucleophilic sites in proteins and DNA. This reactivity is the basis for its cytotoxic effects, as it can disrupt cellular function by modifying essential biomolecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Aziridin-1-yl(pyrrolidin-1-yl)methanone is unique due to the combination of aziridine and pyrrolidine rings in a single molecule. This dual-ring structure imparts distinct reactivity and biological activity, making it a valuable compound in various fields of research and industry.

Eigenschaften

Molekularformel

C7H12N2O

Molekulargewicht

140.18 g/mol

IUPAC-Name

aziridin-1-yl(pyrrolidin-1-yl)methanone

InChI

InChI=1S/C7H12N2O/c10-7(9-5-6-9)8-3-1-2-4-8/h1-6H2

InChI-Schlüssel

VEUGCWFDXXTORP-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(C1)C(=O)N2CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.